molecular formula C6H12ClNO B2448496 (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl CAS No. 1788041-43-9

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl

Cat. No. B2448496
CAS RN: 1788041-43-9
M. Wt: 149.62
InChI Key: YGLZZVXDLDVFDA-YCLXABBFSA-N
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Description

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl, or simply azabicyclohexane-2-methanol HCl, is a bicyclic compound with a wide range of applications in the scientific research field. It is a chiral molecule with a three-dimensional structure, which makes it an attractive compound for use in various fields, including organic synthesis, medicinal chemistry, and biochemistry. Azabicyclohexane-2-methanol HCl is known for its ability to form strong hydrogen bonds and its easy solubility in a variety of solvents. It has been used in a variety of research studies, including those involving the synthesis of novel compounds and the study of the mechanism of action of drugs.

Scientific Research Applications

Electrocatalytic Multicomponent Synthesis

A study by Vereshchagin et al. (2008) demonstrates the use of electrolysis in organic synthesis, specifically for the stereoselective formation of substituted 3-azabicyclo[3.1.0]hexane derivatives. This method is valuable for synthesizing complex organic molecules efficiently (Vereshchagin et al., 2008).

Functionalized Azabicyclohexane Synthesis

Krow et al. (2002) explored the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclohexane, an important synthon for developing methano-bridged pyrrolidines. The process involves a sequence of reactions providing control over the molecular architecture, which is crucial for pharmaceutical applications (Krow et al., 2002).

Synthesis of Nonnarcotic Analgesic Agents

Research by Epstein et al. (1981) describes the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, highlighting their potential as nonnarcotic analgesic agents. These compounds show promising analgesic potency and have been explored for clinical applications (Epstein et al., 1981).

Nucleoside Precursor Synthesis

Chang et al. (1994) achieved the stereocontrolled synthesis of a bicyclo[3.1.0]hexane derivative, serving as a precursor for carbocyclic nucleosides. Their method highlights the versatility of these compounds in synthesizing complex biomolecules (Chang et al., 1994).

Stereoselective Ring Synthesis

Adamovskyi et al. (2014) report an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This work is significant for the synthesis of complex ring systems, often used in medicinal chemistry (Adamovskyi et al., 2014).

Synthesis of Azabicyclohexane Hydrochloride

Liao et al. (2016) developed a multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, demonstrating an effective method for large-scale synthesis. This process is important for the industrial-scale production of these compounds (Liao et al., 2016).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it may interact with multiple pathways, potentially leading to a variety of downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects will depend on its specific targets and the pathways they are involved in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its targets, and its overall activity .

properties

IUPAC Name

[(1R,2S,5S)-3-azabicyclo[3.1.0]hexan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZZVXDLDVFDA-RWOHWRPJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1788041-43-9
Record name 3-Azabicyclo[3.1.0]hexane-2-methanol, hydrochloride (1:1), (1R,2S,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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